Amycolatopsin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

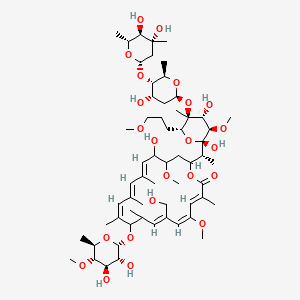

C60H98O23 |

|---|---|

Molecular Weight |

1187.4 g/mol |

IUPAC Name |

(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22+,32-21-,34-24+,39-23-,40-25+/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |

InChI Key |

VGMCXRHEZZYRBZ-WTOBPFOQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(/C=C(/C=C(\C(C(/C=C(/C=C(\C=C(\C(=O)O3)/C)/OC)\CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)/C)\C)\C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO |

Origin of Product |

United States |

Foundational & Exploratory

Amycolatopsin A: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Structure, Bioactivity, and Experimental Protocols of a Promising Antimycobacterial Agent

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide that has garnered significant interest within the scientific community for its potent and selective antimycobacterial properties.[1] Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this natural product presents a promising scaffold for the development of novel therapeutics against tuberculosis and other mycobacterial infections.[1][2] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 20-membered lactone ring adorned with a disaccharide moiety. Its chemical structure was elucidated through detailed spectroscopic analysis.

Molecular Formula: C₆₀H₉₈O₂₃[2]

CAS Registry Number: 2209112-96-7[2]

The core structure of this compound is closely related to other known macrolides such as the ammocidins and apoptolidins. A key structural feature of this compound is the hydroxylation at the 6-methyl position, which has been correlated with its potent antimycobacterial activity.

Quantitative Biological Data

The biological activity of this compound has been evaluated against various cell lines, demonstrating selective and potent inhibition of mycobacteria with comparatively low cytotoxicity against mammalian cells.

| Biological Target | Assay Type | Measurement | Value | Reference |

| Mycobacterium bovis (BCG) | Minimum Inhibitory Concentration (MIC) | MIC | Potent inhibitor | |

| Mycobacterium tuberculosis (H37Rv) | Minimum Inhibitory Concentration (MIC) | MIC | Potent inhibitor | |

| Human large cell lung carcinoma (NCIH-460) | Cytotoxicity Assay | IC₅₀ | 1.2 µM | |

| Human colon adenocarcinoma (SW620) | Cytotoxicity Assay | IC₅₀ | 0.08 µM |

Experimental Protocols

The following section details the key experimental methodologies for the isolation, purification, and biological evaluation of this compound, as adapted from the primary literature.

Fermentation and Isolation of this compound

The production of this compound is achieved through fermentation of Amycolatopsis sp. MST-108494.

Protocol:

-

Inoculation and Seed Culture: A seed culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable liquid medium and incubating until sufficient growth is achieved.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out under optimized conditions of temperature, pH, and aeration to maximize the yield of this compound.

-

Harvest and Extraction: After an appropriate incubation period, the fermentation broth is harvested. The mycelium and supernatant are typically separated, and the desired fraction is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of this compound is determined using a standardized microplate-based assay.

Protocol:

-

A serial dilution of this compound is prepared in a suitable solvent and dispensed into a 96-well microplate.

-

A standardized inoculum of the mycobacterial strain (e.g., M. bovis BCG or M. tuberculosis H37Rv) is added to each well.

-

The plates are incubated at the optimal growth temperature for the specific mycobacterial species for a defined period.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mammalian Cell Cytotoxicity Assay

The cytotoxic effect of this compound on mammalian cell lines is typically assessed using a colorimetric assay such as the MTT or MTS assay.

Protocol:

-

Mammalian cells (e.g., NCIH-460, SW620) are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound.

-

After a specified incubation period (typically 48-72 hours), a reagent such as MTT or MTS is added to each well.

-

The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Putative Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to apoptolidin and ammocidin provides strong evidence for its likely mechanism of action. Both apoptolidin and ammocidin have been identified as inhibitors of the F1 subcomplex of mitochondrial ATP synthase. This enzyme is crucial for cellular energy production.

Inhibition of mitochondrial ATP synthase disrupts the proton motive force and leads to a decrease in cellular ATP levels, which can trigger apoptosis (programmed cell death), particularly in cells that are highly dependent on oxidative phosphorylation for their energy needs. The selective cytotoxicity of these macrolides towards certain cancer cells and their potent activity against mycobacteria may be attributed to differences in the structure or regulation of ATP synthase in these organisms compared to healthy mammalian cells.

Conclusion and Future Directions

This compound represents a promising new class of antimycobacterial agents with a potentially novel mechanism of action. Its potent and selective activity against Mycobacterium tuberculosis warrants further investigation and development. Future research should focus on the definitive identification of its molecular target, a detailed exploration of its structure-activity relationships to guide the synthesis of more potent and less toxic analogs, and in vivo efficacy studies in relevant animal models of tuberculosis. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the fight against mycobacterial diseases.

References

An In-depth Technical Guide to Amycolatopsin A from Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a novel glycosylated polyketide macrolide produced by the soil-derived actinobacterium Amycolatopsis sp. MST-108494.[1] As a member of a class of secondary metabolites closely related to the ammocidins and apoptolidins, this compound has garnered significant interest for its selective antimycobacterial properties.[1][2] This technical guide provides a comprehensive overview of Amycolatopsis sp. as a producing organism, detailing the fermentation processes, experimental protocols for isolation and characterization, and available data on its biological activity. The document is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent.

Introduction to Amycolatopsis sp. and this compound

The genus Amycolatopsis is a well-established source of diverse and medically significant bioactive compounds, including the renowned antibiotics vancomycin and rifamycin.[3][4] These Gram-positive, aerobic, and non-motile actinomycetes are widely distributed in various environments, particularly in soil. The discovery of this compound from Amycolatopsis sp. MST-108494, an isolate from southern Australian soil, has expanded the known chemical diversity of this genus.

This compound is a glycosylated macrolactone that exhibits selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv). Its structural complexity and potent biological activity make it a compelling candidate for further investigation in the development of new antitubercular drugs. This guide aims to consolidate the available technical information on this compound to facilitate ongoing research and development efforts.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While specific yield data from large-scale fermentation is not publicly available, media optimization trials have been conducted to enhance the production of this rare secondary metabolite.

Culture Conditions

Initial cultivation of Amycolatopsis sp. MST-108494 is performed on solid agar plates to generate a robust inoculum. The seed culture is then transferred to a liquid medium for vegetative growth before inoculation into the production fermentation medium.

Fermentation Parameters

A panel of fermentation and media optimization trials were performed to identify suitable conditions for the production of Amycolatopsins. Two complementary fermentation media were identified as effective for producing this compound. The specific compositions of these media are detailed in the experimental protocols section. Fermentation is typically carried out for a period of 10 to 12 days to allow for the accumulation of the desired secondary metabolites in the mycelial cake.

Table 1: Quantitative Data on this compound Production and Activity

| Parameter | Value | Reference |

| Producing Organism | Amycolatopsis sp. MST-108494 | |

| Biological Activity (IC50) | ||

| Mycobacterium tuberculosis H37Rv | 4.4 µM | |

| Mycobacterium bovis (BCG) | 0.4 µM | |

| Human Lung Cancer (NCIH-460) | 1.2 µM | |

| Human Colon Carcinoma (SW620) | 0.08 µM | |

| Physicochemical Properties | ||

| Molecular Formula | C57H89NO21 | |

| Molecular Weight | 1120.3 g/mol |

Experimental Protocols

Cultivation of Amycolatopsis sp. MST-108494

-

Inoculum Preparation: A vegetative culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable agar plate and incubating at 28°C for 7-10 days.

-

Seed Culture: A loopful of mycelia is transferred to a baffled flask containing a seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C on a rotary shaker at 200 rpm for 3-4 days.

-

Production Culture: The seed culture is used to inoculate the production medium at a 5% (v/v) ratio. The production fermentation is carried out in baffled flasks at 28°C with shaking at 200 rpm for 10-12 days.

Extraction and Isolation of this compound

The following protocol is a representative method for the extraction and purification of this compound from the fermentation broth of Amycolatopsis sp. MST-108494.

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelial cake, containing the majority of the antibacterial activity, is separated from the supernatant by centrifugation or filtration.

-

Extraction: The mycelial cake is extracted with an organic solvent such as methanol or acetone. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent partitioning between n-butanol and water. The n-butanol fraction, containing the Amycolatopsins, is concentrated.

-

Chromatographic Purification: The butanol fraction is further purified using a combination of chromatographic techniques. This may include:

-

Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.

-

Sephadex LH-20 Chromatography: For size-exclusion separation.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a gradient of acetonitrile and water is employed to isolate pure this compound.

-

Structure Elucidation and Analytical Methods

The structure of this compound was determined through a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

Biosynthesis and Regulation

While the specific biosynthetic gene cluster for this compound has not yet been fully characterized, its structural classification as a glycosylated polyketide macrolide suggests its synthesis via a Type I polyketide synthase (PKS) pathway.

Proposed Biosynthetic Pathway

The biosynthesis of the macrolide core is likely initiated with a starter unit, followed by successive condensations with extender units such as methylmalonyl-CoA and malonyl-CoA, catalyzed by the modular PKS enzyme complex. The aglycone is then likely decorated with sugar moieties by glycosyltransferases.

Regulatory Pathways

The regulation of secondary metabolite production in Amycolatopsis is complex and often involves pathway-specific regulatory genes as well as global regulators that respond to nutritional and environmental signals. In the case of rifamycin biosynthesis in Amycolatopsis mediterranei, genes such as RifZ and RifQ have been identified as crucial regulatory factors. It is plausible that similar regulatory mechanisms are involved in the control of this compound biosynthesis.

Visualizations

Experimental Workflow

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Amycolatopsin A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a glycosylated polyketide macrolide with significant antimycobacterial and cytotoxic activities. This document provides a comprehensive overview of its natural source, fermentation, isolation, and purification. Detailed experimental protocols, based on available scientific literature, are presented to guide researchers in obtaining this promising bioactive compound. Additionally, a hypothesized signaling pathway for its cytotoxic action, based on its structural similarity to known apoptosis inducers, is illustrated.

Natural Source and Producing Organism

This compound is a secondary metabolite produced by the actinomycete strain Amycolatopsis sp. MST-108494.[1] This bacterium was isolated from a soil sample collected in Southern Australia.[1] The genus Amycolatopsis is a well-documented source of diverse and bioactive natural products, including many clinically important antibiotics.[2]

Fermentation of Amycolatopsis sp. MST-108494

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the precise, optimized fermentation protocol for this specific strain is not publicly detailed, a general approach based on the cultivation of Amycolatopsis species for antibiotic production can be outlined.

Culture Media and Conditions

Amycolatopsis species are typically cultured in nutrient-rich media to promote growth and secondary metabolite production. A panel of fermentation and media optimization trials were performed to enhance the production of Amycolatopsins.[3] Based on general practices for this genus, a variety of media compositions can be employed.

Table 1: Exemplar Fermentation Media Compositions for Amycolatopsis sp.

| Component | Concentration (g/L) | Reference |

| Medium 1 (Production) | General Amycolatopsis Media | |

| Soluble Starch | 20.0 | |

| Glucose | 10.0 | |

| Yeast Extract | 5.0 | |

| Peptone | 5.0 | |

| CaCO₃ | 2.0 | |

| KBr | 0.1 | |

| FeSO₄·7H₂O | 0.01 | |

| Medium 2 (Seed Culture) | General Amycolatopsis Media | |

| Tryptone | 5.0 | |

| Yeast Extract | 3.0 | |

| Glucose | 1.0 |

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: 6.8-7.2

-

Agitation: 200-250 rpm

-

Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

-

Incubation Time: 7-14 days

Experimental Protocol: Fermentation

-

Seed Culture Preparation: Inoculate a loopful of Amycolatopsis sp. MST-108494 from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 220 rpm.

-

Production Culture Inoculation: Transfer the seed culture (5-10% v/v) to a production fermenter containing the production medium.

-

Fermentation: Carry out the fermentation for 7-14 days under the conditions specified above. Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves extraction and a series of chromatographic steps.

Extraction

Following fermentation, the culture broth is harvested. The bioactive metabolites, including this compound, are typically found in both the mycelial cake and the culture filtrate.

Experimental Protocol: Extraction

-

Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Mycelial Extraction: Extract the mycelial cake with an organic solvent such as methanol or acetone. Repeat the extraction process three times to ensure complete recovery of the compound. Combine the organic extracts.

-

Supernatant Extraction: Extract the supernatant with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions.

-

Concentration: Concentrate the combined organic extracts from both the mycelium and supernatant under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound.

Table 2: Chromatographic Purification Steps for this compound

| Step | Stationary Phase | Mobile Phase / Eluent | Detection |

| 1. Solid-Phase Extraction (SPE) | C18 silica gel | Step gradient of methanol in water | UV (e.g., 210 nm) |

| 2. Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | UV (e.g., 210 nm) |

| 3. Preparative HPLC | C18 silica column | Gradient of acetonitrile in water (with 0.1% formic acid) | UV (e.g., 210 nm) |

Experimental Protocol: Purification

-

Solid-Phase Extraction: Dissolve the crude extract in a minimal amount of methanol and load it onto a C18 SPE cartridge. Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions and analyze by HPLC to identify those containing this compound.

-

Size-Exclusion Chromatography: Pool the active fractions from SPE, concentrate, and apply to a Sephadex LH-20 column. Elute with methanol. Collect fractions and monitor by HPLC.

-

Preparative HPLC: Further purify the this compound-containing fractions using preparative reverse-phase HPLC on a C18 column. A linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes) is a common starting point. Collect the peak corresponding to this compound.

-

Final Purification and Desalting: Pool the pure fractions, concentrate under reduced pressure, and desalt using a C18 SPE cartridge to obtain pure this compound.

Quantitative Data:

Specific yield data for this compound from the fermentation of Amycolatopsis sp. MST-108494 is not available in the public domain. Yields of secondary metabolites are highly dependent on the specific fermentation conditions and the efficiency of the purification process.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the production and isolation of this compound.

Hypothesized Signaling Pathway

This compound is structurally related to Apoptolidin A, a known inhibitor of mitochondrial F1F0-ATP synthase, which induces apoptosis.[4] It is therefore hypothesized that this compound shares a similar mechanism of action.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion

This compound represents a promising natural product with potent biological activities. This guide provides a framework for its production and isolation based on current scientific knowledge. Further research is warranted to fully elucidate its mechanism of action and to optimize its production for potential therapeutic applications. The detailed protocols and workflow diagrams presented herein are intended to facilitate these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amycolatopsin A: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide that has garnered significant interest within the scientific community for its potent antimycobacterial and cytotoxic activities. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this natural product belongs to a class of complex molecules that includes the ammocidins and apoptolidins.[1] Its selective inhibitory action against pathogenic mycobacteria, coupled with its effects on cancer cell lines, positions this compound as a promising lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological mechanism of action.

Physicochemical Properties

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. Key physicochemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₆₀H₉₈O₂₃ | [1] |

| Molecular Weight | 1187.4 g/mol | [1] |

| CAS Number | 2209112-96-7 | |

| Appearance | White Solid | |

| Solubility | Soluble in methanol and DMSO | [1] |

Spectroscopic Data

| Spectroscopic Data | Value | Reference |

| ¹H and ¹³C NMR | See Table below | |

| Optical Rotation | [α]D²⁰ +35 (c 0.1, MeOH) | |

| UV-Vis (λmax) | 226 nm, 287 nm (in MeOH) |

¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 165.8 | |

| 2 | 125.7 | 6.85 (d, 11.0) |

| 3 | 142.3 | |

| 4 | 128.4 | 6.23 (dd, 15.0, 11.0) |

| 5 | 143.7 | 7.28 (d, 15.0) |

| 6 | 133.4 | |

| 7 | 134.5 | 6.45 (d, 15.0) |

| 8 | 39.8 | 2.65 (m) |

| 9 | 77.4 | 4.98 (d, 9.5) |

| 10 | 42.3 | 2.15 (m) |

| 11 | 72.9 | 3.55 (m) |

| 12 | 34.2 | 1.65 (m), 1.45 (m) |

| 13 | 170.2 | |

| 14 | 12.1 | 0.85 (d, 6.5) |

| 15 | 98.1 | |

| 16 | 78.2 | 3.45 (d, 9.5) |

| 17 | 82.3 | |

| 18 | 74.1 | 3.75 (m) |

| 19 | 68.2 | 3.35 (t, 6.0) |

| 20 | 29.1 | 1.75 (m) |

| 21 | 69.8 | 3.50 (t, 6.0) |

| 1' | 95.2 | 4.85 (d, 7.5) |

| 2' | 73.4 | 3.15 (m) |

| 3' | 76.8 | 3.25 (m) |

| 4' | 70.1 | 3.05 (m) |

| 5' | 77.5 | 3.40 (m) |

| 6' | 17.9 | 1.10 (d, 6.0) |

| 1'' | 101.5 | 4.55 (d, 7.5) |

| 2'' | 74.2 | 3.20 (m) |

| 3'' | 74.8 | 3.30 (m) |

| 4'' | 71.9 | 3.10 (m) |

| 5'' | 72.4 | 3.50 (m) |

| 6'' | 61.5 | 3.65 (m), 3.45 (m) |

| OMe | 56.5 | 3.30 (s) |

| OMe | 57.8 | 3.35 (s) |

Note: NMR data is predicted based on related structures and may not be exact. Detailed experimental data from the primary literature should be consulted for definitive assignments.

Biological Activity

This compound exhibits selective and potent biological activities, primarily as an antimycobacterial agent and a cytotoxic compound against specific cancer cell lines.

Antimycobacterial Activity

This compound has demonstrated significant inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis H37Rv.[2]

| Organism | IC₅₀ (µM) |

| Mycobacterium bovis (BCG) | 0.4 |

| Mycobacterium tuberculosis H37Rv | 4.4 |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against human colorectal adenocarcinoma (SW620) and non-small cell lung cancer (NCI-H460) cell lines.

| Cell Line | IC₅₀ (µM) |

| SW620 | 0.08 |

| NCI-H460 | 1.2 |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Amycolatopsis sp. MST-108494, based on common methods for natural product extraction from actinomycetes.

-

Fermentation: Amycolatopsis sp. MST-108494 is cultured in a suitable liquid medium on a large scale to promote the production of secondary metabolites.

-

Extraction: The culture broth is harvested, and the mycelium and supernatant are separated. The entire culture is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, typically starting with silica gel flash chromatography to separate major fractions. Fractions containing this compound are then further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Antimycobacterial Susceptibility Testing (Resazurin Microtiter Assay)

The antimycobacterial activity of this compound against M. bovis BCG can be determined using the resazurin microtiter assay.

-

Preparation of Inoculum: A mid-log phase culture of M. bovis BCG is diluted to a standardized cell density.

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: The diluted bacterial suspension is added to each well containing the test compound.

-

Incubation: The plate is incubated at 37°C for a specified period.

-

Resazurin Addition: A solution of resazurin is added to each well.

-

Readout: After further incubation, the fluorescence or color change is measured. Blue/non-fluorescent indicates inhibition of bacterial growth, while pink/fluorescent indicates bacterial viability.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines such as SW620 and NCI-H460 can be assessed using the MTT assay.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.

Mechanism of Action and Biosynthesis

Proposed Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound is structurally related to apoptolidin, a known inhibitor of the mitochondrial F₀F₁-ATP synthase. This suggests that this compound may share a similar mechanism of action, leading to the disruption of cellular energy metabolism and induction of apoptosis. The proposed pathway involves the binding of this compound to the F₁ subunit of ATP synthase, inhibiting its activity and leading to a decrease in ATP production, disruption of the mitochondrial membrane potential, and ultimately, apoptosis.

Biosynthesis of this compound: A Type I Polyketide Synthase Pathway

As a polyketide, this compound is synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis involves the sequential condensation of small carboxylic acid units to form a long polyketide chain. This chain then undergoes various modifications, including reduction, dehydration, and cyclization, followed by the attachment of sugar moieties by glycosyltransferases.

Conclusion

This compound represents a promising natural product with significant potential for development as an antimycobacterial or anticancer agent. Its unique structure and potent biological activities warrant further investigation into its precise mechanism of action, structure-activity relationships, and potential for chemical modification to enhance its therapeutic properties. This technical guide provides a foundational understanding of this compound for researchers dedicated to the discovery and development of new medicines.

References

Amycolatopsin A: A Technical Guide to its Properties, Bioactivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide that has garnered significant interest within the scientific community for its potent and selective antimycobacterial properties. Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this natural product presents a promising scaffold for the development of novel therapeutics against tuberculosis and other mycobacterial infections. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with associated quantitative data, and a detailed exploration of its proposed mechanism of action.

Chemical and Physical Properties

This compound is characterized by a complex macrolide structure, a hallmark of polyketide biosynthesis. Key identifiers for this compound are provided in the table below.

| Property | Value |

| CAS Number | 2209112-96-7[1] |

| Molecular Formula | C60H98O23[2] |

| Molecular Weight | 1187.4 g/mol [2] |

Biological Activity

This compound has demonstrated significant in vitro activity against pathogenic mycobacteria, as well as cytotoxic effects against specific human cancer cell lines. The following tables summarize the reported quantitative data for its biological activity.

Antimycobacterial Activity

| Organism | Assay | IC50 (μM) |

| Mycobacterium bovis (BCG) | Broth microdilution | 0.4[3] |

| Mycobacterium tuberculosis (H37Rv) | Broth microdilution | 4.4[3] |

Cytotoxic Activity

| Cell Line | Cancer Type | IC50 (μM) |

| NCI-H460 | Human Lung Cancer | 1.2 |

| SW620 | Human Colon Carcinoma | 0.08 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general procedures for the isolation and biological evaluation of this compound, based on established methods for similar natural products.

Fermentation of Amycolatopsis sp. MST-108494

The production of this compound is achieved through the fermentation of Amycolatopsis sp. MST-108494. While the specific media composition and fermentation parameters for this particular strain are proprietary, a general approach for the cultivation of actinomycetes for secondary metabolite production is as follows:

-

Inoculum Preparation: A seed culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable liquid medium (e.g., starch casein broth) with a pure culture from an agar plate. The culture is incubated at an optimal temperature (typically 28-30°C) with shaking for 2-3 days.

-

Production Fermentation: A larger scale production medium, often containing complex carbon and nitrogen sources to induce secondary metabolism, is inoculated with the seed culture. The fermentation is carried out for an extended period (typically 7-14 days) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified. A general workflow is described below.

Figure 1. General workflow for the extraction and purification of this compound.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of this compound is typically determined using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

-

Preparation of Inoculum: A suspension of the mycobacterial strain (M. bovis BCG or M. tuberculosis H37Rv) is prepared and its density is adjusted to a McFarland standard.

-

Assay Plate Preparation: The compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

-

Inoculation and Incubation: The prepared mycobacterial suspension is added to each well. The plates are incubated at 37°C for several days.

-

Determination of MIC/IC50: A redox indicator, such as resazurin, is added to the wells. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) is determined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., NCI-H460, SW620) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound is structurally related to the apoptolidin and ammocidin families of macrolides. Studies on these related compounds have elucidated a mechanism of action that involves the inhibition of mitochondrial F1F0-ATP synthase. This enzyme is critical for the production of ATP through oxidative phosphorylation. By binding to the F1 subcomplex of ATP synthase, these macrolides disrupt the proton motive force, leading to a decrease in cellular ATP levels and the induction of apoptosis (programmed cell death). This targeted disruption of cellular energy metabolism is a promising strategy for both antimicrobial and anticancer therapies.

The proposed signaling pathway leading to apoptosis is depicted below.

Figure 2. Proposed mechanism of action of this compound leading to apoptosis.

Conclusion

This compound represents a promising natural product with significant potential for further development as an antimycobacterial and possibly an anticancer agent. Its potent and selective biological activities, coupled with a well-defined mechanism of action targeting a fundamental cellular process, make it an attractive lead compound for medicinal chemistry and drug discovery programs. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important macrolide.

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Amycolatopsin A and Related Polyketide Macrolides in Amycolatopsis

For Researchers, Scientists, and Drug Development Professionals

The genus Amycolatopsis stands as a prolific source of structurally diverse and medically important natural products. Among these are the polyketide macrolides, a class of compounds renowned for their broad range of biological activities. This guide delves into the biosynthetic pathway of Amycolatopsin A, a glycosylated polyketide macrolide, and provides a broader overview of the molecular machinery responsible for the synthesis of such complex molecules within Amycolatopsis. While the specific genetic blueprint for this compound biosynthesis remains to be fully elucidated, this document will leverage well-characterized pathways from the same genus to present a comprehensive understanding of the underlying biosynthetic principles and the experimental approaches used to investigate them.

Introduction to Amycolatopsin and the Polyketide Macrolides

This compound, produced by Amycolatopsis sp. MST-108494, is a member of the macrolide family, a large group of natural products characterized by a macrocyclic lactone ring. These compounds are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). The structural diversity of macrolides arises from the varied number and type of building blocks used, the extent of reduction of β-keto groups, and the array of post-PKS modifications, including glycosylation.[1][2]

The Core Machinery: Type I Polyketide Synthase (PKS) Pathways

The biosynthesis of the macrolide core of compounds like this compound is orchestrated by Type I PKSs. These are large, modular enzymes where each module is responsible for one cycle of polyketide chain elongation and modification. A well-studied example from Amycolatopsis that provides a paradigm for this process is the biosynthesis of the ansamycin antibiotic rifamycin.[3][4]

A typical Type I PKS module comprises a set of enzymatic domains that act in a coordinated fashion:

-

Acyltransferase (AT): Selects the appropriate extender unit, usually malonyl-CoA or methylmalonyl-CoA, and transfers it to the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheinyl arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit, thus elongating the chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. The stereochemistry of the resulting alcohol is determined by the specific type of KR domain.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl-acyl intermediate.

-

Enoyl Reductase (ER): Reduces the double bond of the enoyl-acyl intermediate to a saturated acyl group.

The number and combination of these domains within a module determine the structure of the corresponding monomeric unit in the final polyketide chain. The modular and collinear nature of Type I PKSs means that the order of the modules on the enzyme dictates the sequence of the building blocks in the polyketide product.

The Rifamycin Biosynthetic Gene Cluster: A Case Study

The rifamycin biosynthetic gene cluster from Amycolatopsis mediterranei spans over 95 kb and contains a set of genes encoding a modular Type I PKS, as well as enzymes for the biosynthesis of the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and for post-PKS modifications.[4] The PKS is encoded by five genes (rifA-rifE) and comprises a loading module and ten extension modules.

Tailoring the Macrolide Scaffold

Following the assembly of the polyketide chain by the PKS, a series of tailoring enzymes modify the macrolactone core to yield the final bioactive compound. These modifications can include:

-

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases, these reactions introduce hydroxyl groups at specific positions on the macrolide ring.

-

Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases add methyl groups to hydroxyl or other functional groups.

-

Glycosylation: Glycosyltransferases attach sugar moieties to the macrolide aglycone. This is a critical step for the bioactivity of many macrolides, including this compound.

Hypothetical Biosynthetic Pathway of this compound

Based on its structure as a glycosylated polyketide macrolide, a plausible biosynthetic pathway for this compound can be proposed. The biosynthesis would likely commence with a specific starter unit, followed by a series of elongation cycles catalyzed by a Type I PKS. The extender units would likely be a combination of malonyl-CoA and methylmalonyl-CoA, as is common in macrolide biosynthesis. The pattern of hydroxyl and methyl groups on the this compound backbone would be determined by the specific KR, DH, and ER domains present in each PKS module. Following the release and cyclization of the polyketide chain to form the macrolactone, tailoring enzymes, including at least one glycosyltransferase, would act to produce the final structure.

Quantitative Data in Polyketide Biosynthesis

Quantitative data is crucial for understanding the efficiency and regulation of biosynthetic pathways. While specific data for this compound is not yet available, studies on other Amycolatopsis metabolites provide examples of the types of data that are collected.

| Parameter | Example Compound | Value | Reference |

| Precursor Incorporation | Rifamycin | Acetate and Propionate | |

| Gene Cluster Size | Rifamycin | >95 kb | |

| PKS Size | Rifamycin | ~50 kb | |

| Product Titer | Rifamycin SV | 32 g/kg of substrate (optimized solid culture) |

Experimental Protocols

The elucidation of biosynthetic pathways for natural products like this compound relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for the biosynthesis of a target metabolite.

Methodology: Gene Knockout via Homologous Recombination

This protocol is adapted for Amycolatopsis and involves replacing a target gene with an antibiotic resistance cassette.

-

Vector Construction:

-

Amplify ~1.5-2.0 kb DNA fragments homologous to the regions flanking the target gene from the genomic DNA of the producing strain.

-

Clone these "left" and "right" arms into a suicide vector (a plasmid that cannot replicate in Amycolatopsis) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).

-

The vector should also contain a counter-selectable marker (e.g., sacB for sucrose sensitivity) to facilitate the selection of double-crossover events.

-

-

Transformation of Amycolatopsis:

-

Prepare protoplasts of Amycolatopsis by treating mycelia with lysozyme.

-

Transform the protoplasts with the constructed knockout vector using polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on a regeneration medium containing the selection antibiotic (e.g., apramycin).

-

-

Selection of Mutants:

-

Subculture the resulting antibiotic-resistant colonies to select for single-crossover integrants.

-

To select for double-crossover events (gene replacement), culture the single-crossover mutants in a medium without the antibiotic and then plate on a medium containing the counter-selection agent (e.g., sucrose).

-

Colonies that grow on the counter-selection medium are potential double-crossover mutants.

-

-

Verification of Mutants:

-

Confirm the gene knockout by PCR using primers that bind outside the flanking regions and within the resistance cassette.

-

Further confirmation can be obtained by Southern blot analysis.

-

Analyze the culture extracts of the mutant strain by HPLC or LC-MS to confirm the abolishment of the production of the target metabolite.

-

Determination of Precursor Units

Objective: To identify the building blocks of the polyketide chain.

Methodology: Precursor Feeding with Isotopically Labeled Substrates

-

Cultivation:

-

Grow the producing strain in a suitable production medium.

-

At a specific time point during the growth phase (e.g., late exponential phase), add isotopically labeled precursors (e.g., [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, or [¹³C-methyl]-S-adenosylmethionine) to the culture.

-

-

Isolation and Analysis:

-

After a suitable incubation period, extract the target metabolite from the culture.

-

Purify the compound using chromatographic techniques (e.g., HPLC).

-

Analyze the purified compound by mass spectrometry (MS) to determine the incorporation of the labeled precursors by observing the mass shifts.

-

For more detailed structural information, analyze the labeled compound by nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR and ¹H-¹³C HSQC) to identify the specific atoms that are enriched with the isotope.

-

In Vitro Characterization of Biosynthetic Enzymes

Objective: To determine the function of a specific enzyme in the biosynthetic pathway.

Methodology: In Vitro Enzyme Assay for a PKS Module

-

Protein Expression and Purification:

-

Clone the gene encoding the PKS module of interest into an expression vector (e.g., pET vector for E. coli expression).

-

Express the protein in a suitable host (e.g., E. coli BL21(DE3)).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the appropriate substrates (e.g., acyl-CoA starter unit, malonyl-CoA or methylmalonyl-CoA extender unit), and necessary cofactors (e.g., NADPH for reductive domains).

-

Incubate the reaction at an optimal temperature for a specific period.

-

-

Product Analysis:

-

Quench the reaction and extract the products.

-

Analyze the reaction products by HPLC, LC-MS, or gas chromatography-mass spectrometry (GC-MS) to identify the product of the enzymatic reaction.

-

Visualizing Biosynthetic Logic

Diagrams are essential for representing the complex relationships in biosynthetic pathways and experimental workflows.

Conclusion and Future Directions

The biosynthesis of polyketide macrolides in Amycolatopsis is a fascinating and complex process that holds immense potential for the discovery and engineering of novel therapeutic agents. While the specific biosynthetic pathway of this compound is yet to be fully characterized, the principles of Type I PKS-mediated synthesis, elucidated from studies of related compounds like rifamycin, provide a robust framework for its investigation. Future research, focused on sequencing the genome of Amycolatopsis sp. MST-108494 and applying the experimental techniques outlined in this guide, will undoubtedly shed light on the precise enzymatic machinery responsible for the assembly of this intriguing molecule. Such knowledge will not only deepen our understanding of natural product biosynthesis but also pave the way for the rational design and production of novel macrolide antibiotics through synthetic biology and metabolic engineering approaches.

References

- 1. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rifamycin Biosynthesis [faculty.washington.edu]

- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interconnected World of Amycolatopsin A, Ammocidins, and Apoptolidins: A Technical Guide to a Family of Potent ATP Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural, biosynthetic, and functional relationships between three closely related families of natural product macrolides: Amycolatopsin A, ammocidins, and apoptolidins. These compounds, produced by various actinomycete bacteria, are potent and selective inhibitors of mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy metabolism. Their shared mechanism of action leads to the induction of apoptosis, particularly in cancer cells, making them promising candidates for novel therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate molecular pathways and relationships governing their activity.

Introduction: A Family of Glycomacrolide Apoptosis Inducers

This compound, ammocidins, and apoptolidins represent a growing family of glycosylated polyketide macrolides that have garnered significant interest for their selective cytotoxicity against cancer cell lines.[1][2] Produced by different genera of actinomycetes, including Amycolatopsis, Saccharothrix, and Nocardiopsis, these compounds share a common 20-membered macrolide core decorated with various deoxy sugars.[2][3][4] Their primary molecular target is the mitochondrial F1F0-ATP synthase, an enzyme essential for cellular ATP production. By inhibiting this enzyme, they disrupt cellular energy homeostasis, leading to the activation of downstream signaling pathways that culminate in programmed cell death, or apoptosis.

Structural and Biosynthetic Relationships

The structural similarities between this compound, ammocidins, and apoptolidins point to a conserved biosynthetic origin. They are all assembled by large, modular Type I polyketide synthases (PKS). The apoptolidin biosynthetic gene cluster has been identified in Nocardiopsis sp. and serves as a model for understanding the biosynthesis of this family of macrolides. While the specific gene clusters for this compound and ammocidins have not been fully characterized, the presence of extensive PKS genes in their producing organisms, Amycolatopsis sp. and Saccharothrix sp. respectively, strongly suggests a homologous biosynthetic pathway.

Amycolatopsins are considered hybrids, sharing structural motifs from both apoptolidins and ammocidins, indicating a close evolutionary relationship between their biosynthetic pathways. Key structural variations lie in the oxidation patterns of the macrolide ring and the nature and attachment points of the sugar moieties.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ammocidin, a new apoptosis inducer in Ras-dependent cells from Saccharothrix sp. I. Production, isolation and biological activity [pubmed.ncbi.nlm.nih.gov]

- 4. Ammocidins B, C and D, new cytotoxic 20-membered macrolides from Saccharothrix sp. AJ9571 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Amycolatopsin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a novel glycosylated polyketide macrolide isolated from the Australian soil actinobacterium Amycolatopsis sp. MST-108494.[1] As a member of a class of natural products known for their diverse biological activities, this compound has been the subject of preliminary investigations to determine its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including its cytotoxic and antimycobacterial properties.

It is important to note that, based on a thorough review of the current scientific literature, the specific mechanism of action and the signaling pathways affected by this compound have not yet been elucidated. Further research is required to understand the molecular basis of its biological effects. This document, therefore, focuses on the established preliminary bioactivities and provides representative experimental protocols to guide future research endeavors.

Quantitative Biological Activity Data

The initial biological screening of this compound has revealed potent activity against both human cancer cell lines and mycobacteria. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Target Organism/Cell Line | This compound (IC50) |

| Cytotoxicity | NCI-H460 (Human lung cancer) | 1.2 µM |

| Cytotoxicity | SW620 (Human colon carcinoma) | 0.08 µM |

| Antimycobacterial | Mycobacterium tuberculosis H37Rv | 4.4 µM |

| Antimycobacterial | Mycobacterium bovis (BCG) | 0.4 µM |

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited in the preliminary analysis of this compound. These protocols are based on standard and widely accepted techniques in the field.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, SW620)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Antimycobacterial Assay (Luciferase Reporter Assay)

This assay utilizes a recombinant strain of Mycobacterium that expresses a luciferase gene. The amount of light produced is directly proportional to the number of viable bacteria.[1][3]

Materials:

-

Recombinant Mycobacterium tuberculosis H37Rv or M. bovis BCG expressing luciferase

-

Appropriate mycobacterial culture medium (e.g., Middlebrook 7H9 broth with supplements)

-

This compound stock solution (in DMSO)

-

Luciferase substrate (e.g., D-luciferin)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Bacterial Culture Preparation: Grow the luciferase-expressing mycobacteria to mid-log phase. Dilute the culture to a starting inoculum of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Compound Treatment: Add 100 µL of the bacterial suspension to the wells of a 96-well plate. Add serial dilutions of this compound to the wells. Include wells with vehicle control (DMSO) and untreated bacteria.

-

Incubation: Incubate the plate at 37°C for 5-7 days.

-

Luminescence Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of bacterial growth inhibition relative to the untreated control and determine the IC50 value.

Visualizations

Experimental Workflows

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Caption: Workflow for assessing the antimycobacterial activity of this compound.

Hypothetical Mechanism of Action: Intrinsic Apoptosis Pathway

While the precise mechanism of action for this compound is unknown, many cytotoxic natural products induce apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway, which represents a plausible, yet unconfirmed, mechanism for the cytotoxic effects of this compound.

Caption: A hypothetical intrinsic apoptosis signaling pathway for this compound.

References

- 1. A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Counting & Health Analysis [sigmaaldrich.com]

- 3. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Amycolatopsin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Amycolatopsin A, a glycosylated polyketide macrolide. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for its characterization. This information is crucial for researchers in natural product chemistry, drug discovery, and medicinal chemistry who are interested in the structure and properties of this antimycobacterial compound.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 1209.6449 | 1209.6444 |

The observed mass-to-charge ratio is consistent with the molecular formula C₆₀H₉₈O₂₃.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CD₃OD.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Aglycone | ||

| 1 | 168.3, C | |

| 2 | 143.0, CH | 5.86, d, 11.0 |

| 3 | 129.5, CH | 5.81, d, 11.0 |

| 4 | 39.8, CH | 2.50, m |

| 5 | 70.4, CH | 4.01, m |

| 6 | 40.8, CH₂ | 1.65, m; 1.55, m |

| 6-Me | 17.1, CH₃ | 0.95, d, 7.0 |

| 7 | 76.8, CH | 3.65, m |

| 8 | 36.5, CH | 1.95, m |

| 8-Me | 10.1, CH₃ | 0.92, d, 7.0 |

| 9 | 99.4, CH | 4.65, d, 8.0 |

| 10 | 38.1, CH | 2.35, m |

| 10-Me | 14.5, CH₃ | 1.01, d, 6.5 |

| 11 | 70.9, CH | 3.85, m |

| 12 | 42.5, CH₂ | 1.50, m; 1.40, m |

| 13 | 136.1, C | |

| 14 | 127.8, CH | 5.45, t, 7.0 |

| 15 | 78.9, CH | 4.35, d, 9.5 |

| 16 | 41.5, CH | 2.65, m |

| 16-Me | 12.8, CH₃ | 1.15, d, 6.5 |

| 17 | 70.1, CH | 3.75, m |

| 18 | 35.5, CH₂ | 1.80, m; 1.70, m |

| 19 | 65.4, CH₂ | 4.25, m; 4.15, m |

| 20 | 210.1, C | |

| 21 | 50.1, CH | 3.15, q, 7.0 |

| 21-Me | 10.5, CH₃ | 1.25, d, 7.0 |

| β-D-oleandrose | ||

| 1' | 98.5, CH | 4.85, d, 3.0 |

| 2' | 72.5, CH | 3.60, m |

| 3' | 78.5, CH | 3.45, m |

| 4' | 73.1, CH | 3.25, m |

| 5' | 70.5, CH | 3.70, m |

| 6' | 18.1, CH₃ | 1.20, d, 6.0 |

| α-L-rhamnose | ||

| 1'' | 102.1, CH | 4.55, br s |

| 2'' | 72.1, CH | 3.95, m |

| 3'' | 72.8, CH | 3.80, m |

| 4'' | 74.5, CH | 3.55, m |

| 5'' | 69.9, CH | 3.50, m |

| 6'' | 18.0, CH₃ | 1.30, d, 6.0 |

| 4''-OMe | 58.1, CH₃ | 3.40, s |

Experimental Protocols

General Experimental Procedures

Optical rotations were measured on a polarimeter. UV spectra were recorded on a UV-Vis spectrophotometer. NMR spectra were acquired on a 600 MHz spectrometer with a cryoprobe. HRESIMS data were obtained using a time-of-flight (TOF) mass spectrometer.

Fermentation and Isolation

The producing organism, Amycolatopsis sp. MST-108494, was cultured in a suitable broth medium. The culture was harvested and the mycelium and supernatant were extracted separately with organic solvents. The crude extracts were combined and subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis

This compound was dissolved in deuterated methanol (CD₃OD) for NMR analysis. ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired to determine the planar structure and assign all proton and carbon signals. The relative stereochemistry was established based on NOESY data and coupling constants. The absolute configuration was not determined in the original study. The HRESIMS analysis was performed in positive ion mode to determine the elemental composition.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Amycolatopsin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Amycolatopsin A, a glycosylated polyketide macrolide with antimycobacterial properties. The methodologies described are based on the initial discovery and characterization of this compound from the Australian soil bacterium, Amycolatopsis sp. MST-108494.

Introduction

This compound is a bioactive secondary metabolite produced by the actinomycete Amycolatopsis sp. MST-108494.[1][2] As a member of the macrolide class of natural products, it has shown potential for further investigation in drug discovery programs, particularly for its activity against Mycobacterium tuberculosis. This document outlines the key steps for producing, extracting, and purifying this compound for research and development purposes.

Data Presentation

The following table summarizes the key quantitative data associated with the isolation of this compound.

| Parameter | Value | Source Organism |

| Producing Organism | Amycolatopsis sp. | MST-108494 |

| Fermentation Yield | Data not available in public sources | - |

| Final Purified Yield of this compound | Data not available in public sources | - |

| Purity | High purity (based on spectroscopic analysis) | - |

| Molecular Weight | 1089.5 g/mol (as [M+H]⁺) | - |

Experimental Protocols

The following protocols describe the step-by-step methodology for the isolation and purification of this compound.

Fermentation of Amycolatopsis sp. MST-108494

This protocol details the cultivation of Amycolatopsis sp. MST-108494 to produce this compound.

Materials:

-

Amycolatopsis sp. MST-108494 culture

-

Solid agar plates for initial culture growth

-

Seed culture medium (e.g., Tryptic Soy Broth or similar)

-

Production fermentation medium (specific media compositions to be optimized)

-

Shaking incubator

-

Sterile flasks

Procedure:

-

Strain Activation: Inoculate a solid agar plate with Amycolatopsis sp. MST-108494 from a stock culture. Incubate at an optimal temperature (typically 28-30°C) until sufficient growth is observed.

-

Seed Culture Preparation: Inoculate a sterile flask containing seed culture medium with a colony from the agar plate. Incubate in a shaking incubator at 200-250 rpm and 28-30°C for 2-3 days, or until the culture is turbid.

-

Production Fermentation: Inoculate a larger volume of production fermentation medium with the seed culture (typically a 5-10% v/v inoculation). Ferment for 10 to 12 days in a shaking incubator under the same conditions as the seed culture.[3] Monitor for the production of this compound using analytical techniques such as HPLC-MS.

Extraction of this compound

This protocol describes the extraction of the crude metabolite mixture containing this compound from the fermentation broth.

Materials:

-

Fermentation broth of Amycolatopsis sp. MST-108494

-

Organic solvent (e.g., Ethyl Acetate)

-

Centrifuge and centrifuge tubes/bottles

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Biomass Separation: Separate the mycelial cake from the fermentation broth by centrifugation. The bioactive compounds are primarily located in the mycelium.[3]

-

Solvent Extraction: Extract the mycelial cake with an equal volume of ethyl acetate. Shake vigorously for several hours to ensure thorough extraction.

-

Phase Separation: Separate the organic (ethyl acetate) layer from the aqueous layer and mycelial debris using a separatory funnel.

-

Concentration: Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

This protocol outlines the multi-step chromatographic process to purify this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 HPLC column (preparative or semi-preparative)

-

Acetonitrile (ACN) and water (with or without modifiers like formic acid or TFA)

-

Fraction collector

-

Analytical HPLC-MS system for fraction analysis

Procedure:

-

Initial Fractionation (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC-MS to identify fractions containing this compound.

-

Pool the fractions containing the target compound.

-

-

Intermediate Purification (Reversed-Phase Flash Chromatography):

-

Further fractionate the pooled fractions from the silica gel column using reversed-phase flash chromatography on a C18 stationary phase.

-

Elute with a gradient of water and acetonitrile or methanol.

-

Collect and analyze fractions to further enrich for this compound.

-

-

Final Purification (Reversed-Phase HPLC):

-

Perform the final purification step using preparative or semi-preparative reversed-phase HPLC.

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 column.

-

Elute with an isocratic or gradient system of acetonitrile and water (e.g., optimized based on analytical HPLC results).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound by analytical HPLC-MS and spectroscopic methods (NMR, HRMS).

-

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for this compound Isolation.

Logical Relationship of Purification Steps

Caption: Logic of the Purification Cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Biosynthesis of Amychelin, an Unusual Mixed-Ligand Siderophore from Amycolatopsis sp. AA4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Culturing Amycolatopsis sp. for Amycolatopsin A Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide produced by the actinomycete Amycolatopsis sp. MST-108494.[1] This class of compounds has garnered significant interest due to its potential therapeutic applications, including antimycobacterial activity.[1] This document provides detailed application notes and protocols for the cultivation of Amycolatopsis sp. to produce this compound, including fermentation, extraction, and quantification methodologies. The protocols are compiled from best practices for the cultivation of Amycolatopsis species and the production of related secondary metabolites.

Data Presentation

Table 1: General Medium Composition for Amycolatopsis sp. Fermentation

| Component | Concentration Range (g/L) | Purpose |

| Carbon Source (e.g., Glucose, Starch, Glycerol) | 5 - 20 | Primary energy and carbon source for growth and secondary metabolism. |

| Nitrogen Source (e.g., Yeast Extract, Peptone, Asparagine) | 1 - 20 | Provides nitrogen for amino acid and protein synthesis. |

| Dipotassium Phosphate (K₂HPO₄) | 0.1 - 2 | Buffering agent and source of phosphate. |

| Magnesium Sulfate (MgSO₄·7H₂O) | 0.2 - 0.5 | Source of magnesium ions, a cofactor for many enzymes. |

| Sodium Chloride (NaCl) | 0.1 - 0.5 | Maintains osmotic balance. |

| Calcium Chloride (CaCl₂·2H₂O) | 0.01 - 0.1 | Source of calcium ions, important for cell wall stability and signaling. |

| Trace Elements Solution | 1 mL/L | Provides essential micronutrients for enzymatic activity. |

Table 2: Optimized Fermentation Parameters for Vancomycin Production by Amycolatopsis orientalis

Note: These parameters for a related glycopeptide antibiotic can serve as a starting point for optimizing this compound production.

| Parameter | Optimal Value |

| pH | 7.6 |

| Temperature | 29 °C |

| Inoculum Size | 4.5% (v/v) |

| Agitation | 255 rpm |

| Aeration | < 1:10 medium-to-air ratio |

Experimental Protocols

Protocol 1: Seed Culture Preparation

-

Medium Preparation: Prepare a seed culture medium containing (per liter): 10 g glucose, 10 g yeast extract, 5 g peptone, 3 g CaCO₃, and 1 g K₂HPO₄. Adjust the pH to 7.2 before autoclaving at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterilized medium with a loopful of Amycolatopsis sp. MST-108494 from a mature agar plate.

-

Incubation: Incubate the culture in a shaking incubator at 28-30°C and 200-220 rpm for 48-72 hours, or until a dense culture is obtained.

Protocol 2: Production Fermentation

-

Medium Preparation: Prepare the production medium. Based on general practices for Amycolatopsis sp., a starting medium could be (per liter): 15 g soluble starch, 10 g glucose, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 0.5 g NaCl. Adjust the pH to 7.0 before autoclaving.

-

Inoculation: Inoculate the production medium with the seed culture at a ratio of 5% (v/v).

-

Fermentation: Incubate the production culture in a fermenter with controlled parameters. Start with the conditions optimized for other Amycolatopsis products as a baseline: 29°C, pH 7.6, and agitation at 255 rpm.[2] Monitor and adjust these parameters as needed to optimize this compound production. The fermentation is typically carried out for 10 to 12 days.[3]

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density or dry cell weight) and this compound concentration.

Protocol 3: Extraction and Purification of this compound

-

Harvesting: After the fermentation period (10-12 days), harvest the culture broth.[3]

-

Mycelial Extraction: Separate the mycelia from the broth by centrifugation or filtration. As antibacterial activity is often found in the mycelial cake, extract the mycelia with an organic solvent such as ethyl acetate or methanol.

-

Broth Extraction: Extract the filtered broth with an equal volume of ethyl acetate or another suitable non-polar solvent.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification:

-

Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate fractions based on polarity.

-

Fine Purification: Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used for macrolide purification. The mobile phase could consist of a gradient of acetonitrile and water.

-

Protocol 4: Quantification of this compound by HPLC

-

Sample Preparation: Dissolve a known amount of the dried extract or purified fraction in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC System: Use a standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-